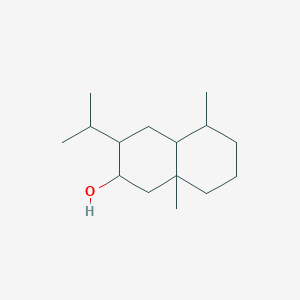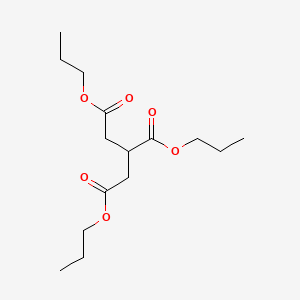
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a benzene-1,4-diol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with benzene-1,4-diol under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where 2,4,6-trimethylphenyl chloride reacts with benzene-1,4-diol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol: Similar structure but with bromine and methoxyethoxy groups.
2,5-Bis(trimethylsilyl)benzene-1,4-diol: Contains trimethylsilyl groups instead of trimethylphenyl groups.
2,5-Dihydroxybenzene-1,4-dicarbohydrazide: Similar core structure with different functional groups.
Uniqueness
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is unique due to the presence of bulky 2,4,6-trimethylphenyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
5465-50-9 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,5-bis(2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H26O2/c1-13-7-15(3)23(16(4)8-13)19-11-22(26)20(12-21(19)25)24-17(5)9-14(2)10-18(24)6/h7-12,25-26H,1-6H3 |
InChI Key |
QLGVXKFPOKNNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2O)C3=C(C=C(C=C3C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


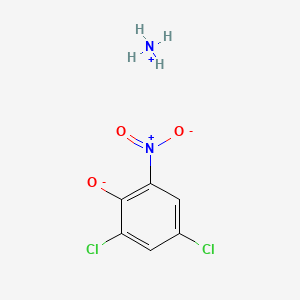

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
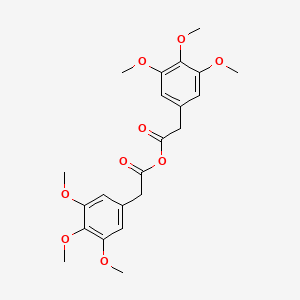
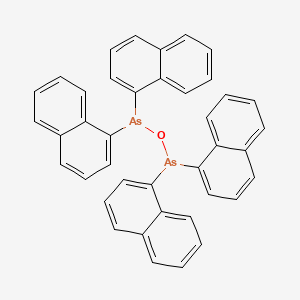
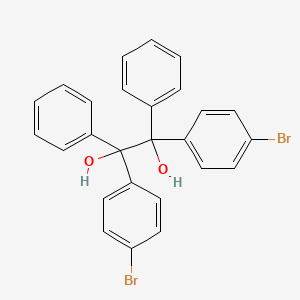

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
